2-bromo-N-(1-cyclopropylethyl)aniline
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Overview
Description
2-bromo-N-(1-cyclopropylethyl)aniline is an organic compound with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzene ring and a cyclopropylethyl group attached to the nitrogen atom of the aniline moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-cyclopropylethyl)aniline can be achieved through various methods. One common approach involves the bromination of N-(1-cyclopropylethyl)aniline using bromine or a brominating agent such as copper(II) bromide (CuBr2) in a suitable solvent like tetrahydrofuran (THF) . The reaction typically proceeds under mild conditions, ensuring high selectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the recycling of reagents and solvents can contribute to a more environmentally friendly production method .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1-cyclopropylethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-(1-cyclopropylethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-cyclopropylethyl)aniline involves its interaction with specific molecular targets. The bromine atom and the cyclopropylethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biological pathways and processes, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Bromoaniline: A primary amine with a bromine atom attached to the benzene ring.
N-(1-cyclopropylethyl)aniline: An aniline derivative with a cyclopropylethyl group attached to the nitrogen atom. It is used in the synthesis of various organic compounds.
Uniqueness
2-bromo-N-(1-cyclopropylethyl)aniline is unique due to the presence of both the bromine atom and the cyclopropylethyl group. This combination imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C11H14BrN |
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Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-bromo-N-(1-cyclopropylethyl)aniline |
InChI |
InChI=1S/C11H14BrN/c1-8(9-6-7-9)13-11-5-3-2-4-10(11)12/h2-5,8-9,13H,6-7H2,1H3 |
InChI Key |
SGYOAWYURSSYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=CC=CC=C2Br |
Origin of Product |
United States |
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